molecular formula C14H15NO2 B2623138 N-(2,2-Dimethylchromen-8-yl)prop-2-enamide CAS No. 2361646-02-6

N-(2,2-Dimethylchromen-8-yl)prop-2-enamide

Cat. No. B2623138
CAS RN: 2361646-02-6
M. Wt: 229.279
InChI Key: WGGMMIXRCGBEQU-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylchromen-8-yl)prop-2-enamide, also known as DMC, is a synthetic compound that belongs to the family of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. DMC is a potent antioxidant and exhibits anti-inflammatory, anti-proliferative, and anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide is complex and involves multiple signaling pathways. It has been found to modulate the activity of various enzymes and transcription factors, including Nrf2, HO-1, and SOD. N-(2,2-Dimethylchromen-8-yl)prop-2-enamide also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide exhibits potent antioxidant properties and scavenges free radicals and reactive oxygen species (ROS). It also reduces the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins, such as Bcl-2 and Bcl-xl. It also inhibits the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

N-(2,2-Dimethylchromen-8-yl)prop-2-enamide is a synthetic compound that can be easily synthesized in the laboratory. It has shown promising results in various in vitro and in vivo studies, and its potential therapeutic applications are being actively investigated. However, there are certain limitations associated with the use of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide in lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are yet to be fully established. The optimal dosage and administration route of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide for therapeutic applications are also not well-defined.

Future Directions

There are several future directions for the research on N-(2,2-Dimethylchromen-8-yl)prop-2-enamide. One of the most promising applications of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide is in the treatment of cancer. Further studies are needed to investigate the efficacy and safety of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide in different types of cancer and to determine the optimal dosage and administration route. The neuroprotective effects of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide also need to be further explored, particularly in animal models of neurodegenerative diseases. In addition, the potential use of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide as a dietary supplement or nutraceutical needs to be investigated. Finally, the development of novel analogs of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide with improved pharmacological properties is an exciting area of research.

Synthesis Methods

N-(2,2-Dimethylchromen-8-yl)prop-2-enamide can be synthesized by the condensation reaction of 2-methyl-2-(prop-2-en-1-yl)chromene-8-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. It also exhibits anti-angiogenic properties by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
In addition to its anti-cancer properties, N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has also been studied for its neuroprotective effects. It has been found to protect against oxidative stress and inflammation-induced neuronal damage in vitro and in vivo. N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2,2-dimethylchromen-8-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-12(16)15-11-7-5-6-10-8-9-14(2,3)17-13(10)11/h4-9H,1H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGMMIXRCGBEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC=C2)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethylchromen-8-yl)prop-2-enamide

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